

Application Notes and Protocols: PRESTO- Tango System for Kinetensin GPCR Screening

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For Researchers, Scientists, and Drug Development Professionals

Introduction

The PRESTO-Tango (Parallel Receptor Expression and Screening via Transcriptional Output-Tango) assay is a powerful, high-throughput screening platform for investigating G protein-coupled receptor (GPCR) activation.[1][2][3] This system is particularly valuable for deorphanizing receptors and characterizing ligand bias, as it relies on the recruitment of β -arrestin, a universal signaling event for most GPCRs, independent of their G protein coupling preference.[1][2] This document provides detailed application notes and protocols for utilizing the PRESTO-Tango system to screen for and characterize the activity of **Kinetensin** at its target GPCR.

Recent studies have identified **Kinetensin**, a nonapeptide with similarities to neurotensin and angiotensin II, as a β -arrestin-biased agonist at the Angiotensin AT1 receptor (AT1R).[4] This finding highlights the utility of the PRESTO-Tango system in uncovering novel ligand-receptor interactions and biased signaling, which is of significant interest in drug discovery for developing safer and more targeted therapeutics.

Principle of the PRESTO-Tango Assay

The PRESTO-Tango assay is a luciferase reporter-based system that measures GPCR activation by quantifying β -arrestin recruitment.[1][5] The system utilizes engineered HTLA cells, which stably express a β -arrestin2-TEV protease fusion protein and a luciferase reporter



gene under the control of a tetracycline response element (TRE).[2] The GPCR of interest is fused at its C-terminus to a TEV protease cleavage site followed by the tetracycline-controlled transactivator (tTA).[2][5][6]

Upon ligand binding and receptor activation, β -arrestin2-TEV is recruited to the GPCR.[5][6] This brings the TEV protease into proximity with its cleavage site on the receptor fusion protein, leading to the release of the tTA.[5][6] The liberated tTA then translocates to the nucleus and activates the transcription of the luciferase reporter gene.[5][6] The resulting luminescent signal is proportional to the extent of β -arrestin recruitment and, therefore, receptor activation.

Kinetensin and the Angiotensin AT1 Receptor

Screening of **Kinetensin** against a large panel of GPCRs using the PRESTO-Tango system revealed its activity as an agonist at the Angiotensin AT1 receptor (AT1R).[4] Further characterization demonstrated that **Kinetensin** is a β -arrestin-biased agonist at this receptor.[4] This means that **Kinetensin** preferentially activates the β -arrestin signaling pathway over the canonical G-protein signaling pathway typically associated with the endogenous ligand, Angiotensin II.

Angiotensin AT1 Receptor Signaling

The Angiotensin AT1 receptor is a classic GPCR that, upon binding Angiotensin II, primarily couples to Gq/11 proteins.[1] This initiates a signaling cascade involving phospholipase C (PLC) activation, leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG).[1][7] These second messengers, in turn, trigger the release of intracellular calcium and the activation of protein kinase C (PKC), respectively, leading to various physiological responses.[1][7] Concurrently, ligand-bound AT1R is phosphorylated by GPCR kinases (GRKs), which promotes the recruitment of β -arrestin, leading to receptor desensitization, internalization, and initiation of G protein-independent signaling pathways, such as the MAPK/ERK pathway.

Kinetensin, as a β -arrestin-biased agonist, preferentially drives the AT1R towards the β -arrestin recruitment pathway, with significantly less activation of the Gq/11-mediated calcium signaling pathway.[4]

Data Presentation







The following table summarizes the quantitative data from the screening of **Kinetensin** using the PRESTO-Tango assay and subsequent validation experiments.[4]



Ligand	Receptor	Assay	Parameter	Value
Kinetensin (10 ⁻⁶	Angiotensin AT1 Receptor (AT1R)	PRESTO-Tango (β-arrestin recruitment)	% Activation vs. Basal	638 ± 45% (n=16)
Kinetensin	Angiotensin AT1 Receptor (AT1R)	nanoBRET (β- arrestin recruitment)	EC50	115 ± 21 nM (n=4)
Kinetensin (10 ⁻⁶	Angiotensin AT1 Receptor (AT1R)	nanoBRET (β- arrestin recruitment)	% of Angiotensin II (10 ⁻⁶ M) max response	39 ± 8% (n=4)
Kinetensin	Angiotensin AT1 Receptor (AT1R)	Intracellular Calcium [Ca²+]i (G-protein activation)	% of Angiotensin II max response	14 ± 8% (n=4)
Kinetensin (10 ⁻⁶	Histamine H1 Receptor	PRESTO-Tango (β-arrestin recruitment)	% Activation vs. Basal	201 ± 22% (n=3)
Kinetensin (10 ⁻⁶ M)	Melatonin MT1 Receptor	PRESTO-Tango (β-arrestin recruitment)	% Activation vs. Basal	187 ± 12% (n=3)
Kinetensin (10 ⁻⁶	Melatonin MT2 Receptor	PRESTO-Tango (β-arrestin recruitment)	% Activation vs. Basal	183 ± 7% (n=3)
Kinetensin (10 ⁻⁶ M)	MRGPRX3	PRESTO-Tango (β-arrestin recruitment)	% Activation vs. Basal	179 ± 14% (n=3)
Kinetensin (10 ⁻⁶	GPR83	PRESTO-Tango (β-arrestin recruitment)	% Activation vs. Basal	186 ± 10% (n=3)
Kinetensin (10 ⁻⁶ M)	GPR88	PRESTO-Tango (β-arrestin recruitment)	% Activation vs. Basal	190 ± 10% (n=3)



Angiotensin AT2,

MAS1, MAS1L,

PRESTO-Tango

Kinetensin

Neurotensin NTS1, NTS2

(β-arrestin recruitment)

Effect

No significant

effect

Receptors

Experimental Protocols Cell Culture and Maintenance of HTLA Cells

Materials:

- HTLA cells (HEK293T cells stably expressing β -arrestin2-TEV and a tTA-inducible luciferase reporter)
- Dulbecco's Modified Eagle's Medium (DMEM)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin
- Hygromycin B
- Puromycin
- Phosphate-Buffered Saline (PBS)
- Trypsin-EDTA (0.25%)

Protocol:

- Culture HTLA cells in DMEM supplemented with 10% FBS, 100 U/mL penicillin, 100 μg/mL streptomycin, 100 μg/mL hygromycin B, and 2 μg/mL puromycin.
- Maintain cells in a humidified incubator at 37°C with 5% CO₂.
- Passage cells every 2-3 days or when they reach 80-90% confluency.



To passage, wash the cells with PBS, detach them with Trypsin-EDTA, and re-seed at a 1:5
to 1:10 dilution in fresh medium.

PRESTO-Tango GPCR Screening Assay

Materials:

- HTLA cells
- Opti-MEM I Reduced Serum Medium
- Lipofectamine 2000 or a similar transfection reagent
- pcDNA3.1 plasmids encoding the GPCR-Tango constructs (e.g., AT1R-Tango)
- Kinetensin peptide
- 384-well white, clear-bottom tissue culture plates
- · Luciferase assay reagent (e.g., Bright-Glo)
- Luminometer

Protocol:

Day 1: Cell Seeding

- Prepare a suspension of HTLA cells at a density of 1 x 10⁵ cells/mL in complete growth medium.
- Seed 40 μL of the cell suspension (4,000 cells) into each well of a 384-well plate.
- Incubate the plate at 37°C with 5% CO₂ overnight.

Day 2: Transfection

- For each well to be transfected, prepare the following transfection mix in Opti-MEM:
 - 20 ng of the GPCR-Tango plasmid DNA.



- 0.1 μL of Lipofectamine 2000.
- Incubate the transfection mix at room temperature for 20 minutes.
- Carefully add 5 μL of the transfection mix to each well containing the HTLA cells.
- Gently swirl the plate to ensure even distribution.
- Incubate the plate at 37°C with 5% CO₂ for 24 hours.

Day 3: Ligand Addition

- Prepare serial dilutions of **Kinetensin** in assay buffer (e.g., DMEM with 0.1% BSA).
- Remove the transfection medium from the cells.
- Add 20 μ L of the **Kinetensin** dilutions to the appropriate wells. For negative controls, add 20 μ L of assay buffer without the ligand.
- Incubate the plate at 37°C with 5% CO2 for 12-18 hours.[5]

Day 4: Luminescence Reading

- Equilibrate the plate and the luciferase assay reagent to room temperature.
- Add 20 μL of the luciferase assay reagent to each well.
- Incubate the plate at room temperature for 5-10 minutes to allow the luminescent signal to stabilize.
- Measure the luminescence using a plate-reading luminometer.

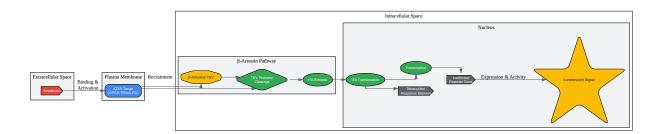
Data Analysis

- For each concentration of Kinetensin, calculate the average luminescence signal from the replicate wells.
- Normalize the data by dividing the signal from the Kinetensin-treated wells by the signal from the vehicle-treated (basal) wells to obtain the fold-change in activation.



- Plot the fold-change in activation against the logarithm of the **Kinetensin** concentration.
- Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism) to determine the EC₅₀ value.

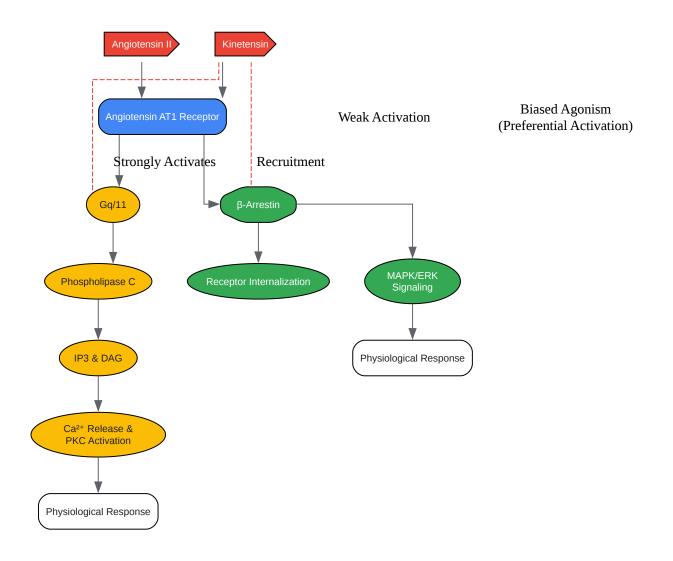
Visualizations Signaling Pathways



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Caption: PRESTO-Tango signaling pathway for Kinetensin at AT1R.



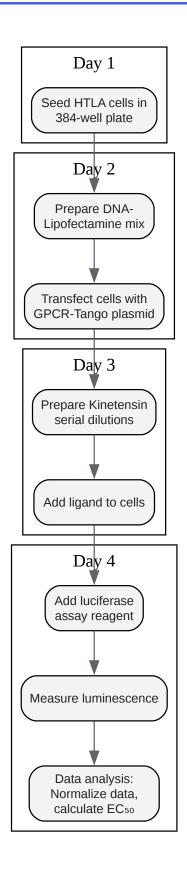


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Caption: Biased signaling of **Kinetensin** at the Angiotensin AT1 Receptor.

Experimental Workflow





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Caption: Experimental workflow for the PRESTO-Tango assay.



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